An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid (CAS Number: 13421-00-6)
An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid (CAS Number: 13421-00-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-iodobenzoic acid, with CAS number 13421-00-6, is a halogenated aromatic carboxylic acid that serves as a versatile and crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and an iodine atom, provides multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic applications, and detailed experimental protocols for its use in significant reactions. Particular emphasis is placed on its role as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.
Chemical and Physical Properties
5-Chloro-2-iodobenzoic acid is a solid at room temperature. The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 13421-00-6 | [1] |
| Molecular Formula | C₇H₄ClIO₂ | [1] |
| Molecular Weight | 282.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 172-174 °C | [3] |
| Boiling Point | 336.4 °C at 760 mmHg (Predicted) | [3] |
| Density | 2.077 g/cm³ (Predicted) | [3] |
| pKa | 2.49 (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| InChI | InChI=1S/C7H4ClIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | [4] |
| SMILES | C1=CC(=C(C=C1Cl)C(=O)O)I | [2] |
Spectroscopic Data
Detailed spectroscopic data for 5-Chloro-2-iodobenzoic acid is available from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[4] Below is a summary of expected spectral characteristics based on its structure and data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-2-iodobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show three aromatic protons with distinct chemical shifts and coupling patterns. The proton ortho to the iodine and meta to the chlorine would likely be the most downfield, followed by the proton ortho to the chlorine and meta to the iodine, and finally the proton para to the iodine and meta to the carboxylic acid. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the iodine atom will also be significantly shifted. Due to the influence of the different halogen substituents, all six aromatic carbons are expected to be chemically non-equivalent. For benzoic acid itself, the carboxyl carbon appears around 167 ppm, and the aromatic carbons are in the 128-133 ppm range.[5] In 5-bromo-2-chlorobenzoic acid, the aromatic carbons appear in a similar range.[6]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]
-
C-H stretch (aromatic): Peaks typically appear just above 3000 cm⁻¹.[7]
-
C=O stretch (carbonyl): A strong, sharp absorption band between 1760 and 1690 cm⁻¹.[5]
-
C=C stretch (aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.[7]
-
C-O stretch and O-H bend: Bands in the fingerprint region, typically between 1440-1210 cm⁻¹.[5]
-
C-Cl and C-I stretches: These will appear at lower frequencies in the fingerprint region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (282.46). Due to the presence of chlorine, an [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak is expected. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8][9] The base peak is often the [M-OH]⁺ fragment.[10]
Key Synthetic Applications and Experimental Protocols
5-Chloro-2-iodobenzoic acid is a valuable synthetic intermediate due to its distinct reactive sites. The iodine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can undergo standard transformations such as esterification and amidation.[1]
Role in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)
5-Chloro-2-iodobenzoic acid and its isomer, 2-chloro-5-iodobenzoic acid, are critical starting materials for the synthesis of SGLT2 inhibitors like Dapagliflozin.[11] These drugs lower blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.
The synthesis of Dapagliflozin involves the coupling of the substituted phenyl ring with a protected glucose derivative. The halogenated benzoic acid provides the core structure of the aglycone portion of the drug.
Caption: General synthetic workflow for SGLT2 inhibitors.
A detailed synthetic route to Dapagliflozin often starts with the isomer, 5-bromo-2-chlorobenzoic acid.[12] A key step involves a Friedel-Crafts acylation followed by reduction and subsequent coupling with a protected gluconolactone.[13]
Experimental Protocol: Synthesis of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (A Dapagliflozin Precursor Intermediate) [14]
This protocol describes the Friedel-Crafts acylation of phenetole with the acid chloride derived from 2-chloro-5-iodobenzoic acid, an isomer of the title compound, illustrating a key transformation in Dapagliflozin synthesis.
-
Acid Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid (1.0 eq) in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 eq) and stir the mixture for one hour at room temperature.
-
Friedel-Crafts Acylation: Cool the reaction mixture to -15 °C to -10 °C. Add aluminum chloride (1.2 eq) while maintaining the temperature. To this mixture, add phenetole (1.0 eq) and stir for 2 hours at -10 °C to -5 °C.
-
Workup: Monitor the reaction by HPLC. Upon completion, quench the reaction by adding water and dilute hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the desired ketone.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making 5-Chloro-2-iodobenzoic acid an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck reactions.
Caption: Key cross-coupling reactions of the title compound.
3.2.1. Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the aryl halide and an organoboron compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15][16]
-
Reaction Setup: In a reaction vessel, combine 5-Chloro-2-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and add water. Acidify with dilute HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
3.2.2. Sonogashira Coupling
This reaction couples the aryl halide with a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling [17][18]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-Chloro-2-iodobenzoic acid (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) followed by a suitable base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq). Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
3.2.3. Heck Reaction
The Heck reaction couples the aryl halide with an alkene.[2][11]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a reaction vessel, combine 5-Chloro-2-iodobenzoic acid (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).
-
Solvent and Degassing: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and degas the mixture.
-
Reaction: Heat the reaction to the required temperature (typically 80-120 °C) and monitor its progress.
-
Workup: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Amide and Ester Formation
The carboxylic acid group of 5-Chloro-2-iodobenzoic acid can be readily converted to amides and esters using standard procedures.
3.3.1. Amide Formation (Amidation)
Experimental Protocol: General Procedure for Amide Coupling [3]
-
Activation: Dissolve 5-Chloro-2-iodobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1-1.5 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) and a base such as N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Dilute the reaction mixture with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the crude amide by column chromatography or recrystallization.
3.3.2. Ester Formation (Esterification)
Experimental Protocol: General Procedure for Fischer Esterification [19][20]
-
Reaction Setup: Dissolve 5-Chloro-2-iodobenzoic acid in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude ester by column chromatography or distillation.
Safety and Handling
5-Chloro-2-iodobenzoic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2-iodobenzoic acid is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules, most notably SGLT2 inhibitors for the treatment of type 2 diabetes. This guide provides a comprehensive overview of its properties, reactivity, and detailed experimental protocols, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. 5-Chloro-2-iodobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 4. 5-Chloro-2-iodobenzoic acid [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 12. public.pensoft.net [public.pensoft.net]
- 13. CN104478839A - Synthesis method of dapagliflozin - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 17. d-nb.info [d-nb.info]
- 18. rsc.org [rsc.org]
- 19. whitman.edu [whitman.edu]
- 20. researchgate.net [researchgate.net]
